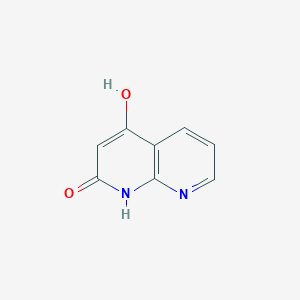

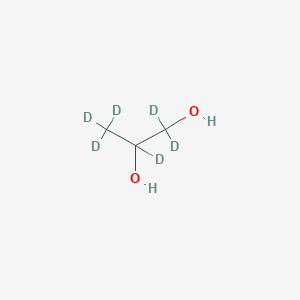

![molecular formula C8H3ClF3IN2 B1456079 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1331823-98-3](/img/structure/B1456079.png)

7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

“7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1331823-98-3 . It has a molecular weight of 346.48 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are environmentally friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, including 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, has been extensively studied for its pharmaceutical potential. Notably, this compound is a part of the ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors, synthesized using a scaffold-hopping approach. These analogues maintain the isoform selectivity of their benzimidazole counterparts but generally exhibit less potency. This research underlines the compound's relevance in developing potential treatments targeting PI3K, a family of enzymes involved in cell growth, proliferation, differentiation, motility, and survival (Gamage et al., 2019).

Bifunctionalization and Reactivity

The compound's utility in organic synthesis is highlighted by studies on its reactivity, particularly towards Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as cyanation. This reactivity enables the introduction of diverse functional groups, demonstrating the compound's versatility as a precursor in synthetic chemistry (Marie et al., 2012).

Radiochemical Synthesis

This compound derivatives have been synthesized and radioiodinated for potential applications in Single Photon Emission Computed Tomography (SPECT) imaging. These derivatives act as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), indicating their potential use in imaging and studying these receptors in vivo (Katsifis et al., 2000).

Fluorescence-Based Applications

Novel fluorescent analogues of this compound have been developed, showing potential in understanding the localization and transport of cytokinins in plant cells or tissues. The compounds demonstrated marked enhancement in fluorescence intensity in specific conditions, indicating their utility in biological studies and imaging applications (Nishikawa et al., 2000).

Zukünftige Richtungen

The future directions in the research of “7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” and similar compounds involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The hope is that no significant contributions in the topic are unintentionally overlooked .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of heterocyclic compounds to which this compound belongs, are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally known for their ability to undergo various chemical reactions, including radical reactions, which can lead to the functionalization of these compounds . This functionalization can alter the compound’s interaction with its targets, leading to different biological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of biological activities .

Result of Action

The imidazo[1,2-a]pyridine scaffold is found at the core of many pharmaceutical drugs, indicating its potential for diverse biological effects .

Eigenschaften

IUPAC Name |

7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3IN2/c9-4-1-2-15-3-5(8(10,11)12)14-7(15)6(4)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEULDUNYUCHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185502 | |

| Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1331823-98-3 | |

| Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331823-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)

![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)

![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)